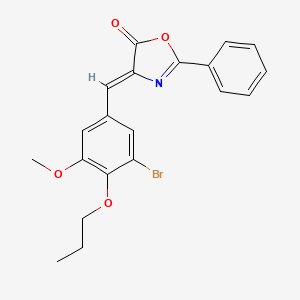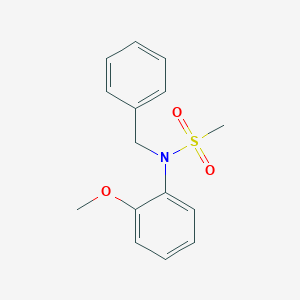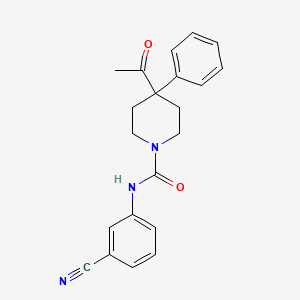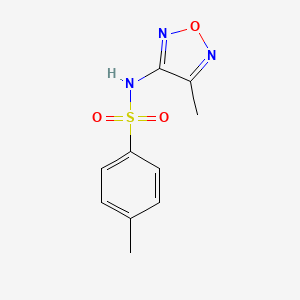
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as BPO-27, is a synthetic compound that has been studied for its potential in various scientific research applications. In
Mécanisme D'action
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, this compound can alter gene expression patterns and induce cell death in cancer cells. Additionally, this compound has been found to activate the Wnt signaling pathway, which plays a role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to induce cell death in cancer cells through the activation of apoptosis, a process by which cells undergo programmed cell death. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In a study conducted by Kim et al. (2017), this compound was found to reduce amyloid beta accumulation in the brain, which is a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its specificity for HDAC inhibition. This compound has been found to inhibit HDAC activity without affecting other enzymes, which can reduce the potential for off-target effects. Additionally, this compound has been found to have low toxicity in vitro and in vivo. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One area of research could focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Additionally, further studies could investigate the potential of this compound in treating other neurodegenerative diseases, such as Parkinson's disease. Finally, future research could explore the potential of combining this compound with other anti-cancer agents to enhance its efficacy in cancer treatment.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential in various scientific research applications, including its anti-cancer properties and its potential in treating Alzheimer's disease. This compound inhibits the activity of HDACs, induces cell death in cancer cells, and reduces amyloid beta accumulation in the brain. While this compound has advantages such as specificity and low toxicity, it also has limitations such as low solubility. Future research on this compound could focus on improving its synthesis method, investigating its potential in treating other diseases, and exploring its potential in combination therapy.
Méthodes De Synthèse
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized using a multi-step process that involves the reaction of 3-bromo-5-methoxy-4-propoxybenzaldehyde with 2-aminoacetophenone in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with phenyl isocyanate to form this compound.
Applications De Recherche Scientifique
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential in various scientific research applications, including its anti-cancer properties. In a study conducted by Singh et al. (2015), this compound was found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential in treating Alzheimer's disease. In a study conducted by Kim et al. (2017), this compound was found to improve cognitive function and reduce amyloid beta accumulation in a mouse model of Alzheimer's disease.
Propriétés
IUPAC Name |
(4Z)-4-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-9-25-18-15(21)10-13(12-17(18)24-2)11-16-20(23)26-19(22-16)14-7-5-4-6-8-14/h4-8,10-12H,3,9H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCWEPJMPFLAK-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(biphenyl-2-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5409517.png)
![N-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5409527.png)
![1-(4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone (4-tert-butylphenyl)hydrazone](/img/structure/B5409533.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5409537.png)

![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide](/img/structure/B5409550.png)
![5-[(5-methyl-2-thienyl)methylene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5409555.png)
![2-methoxy-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5409564.png)

![N,N,N',N'-tetramethyl-7-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5409576.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-chlorobenzamide](/img/structure/B5409583.png)
![3-benzyl-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409597.png)
